Differential HTS Activity Profile: Regulator of G-Protein Signaling 4 (RGS4) Activation vs. In-Class Opioid and Muscarinic Modulators
In a cell-based primary HTS assay conducted by the Johns Hopkins Ion Channel Center, CAS 494828-31-8 was identified as an active modulator of Regulator of G-Protein Signaling 4 isoform 2 (RGS4) . While the precise activation percentage or EC50 value is not publicly disclosed in the assay summary, the compound was flagged as a 'hit' in this screen, distinguishing it from closely related pyrido[1,2-a]pyrimidine analogs such as TB803 (2-allylamino derivative) and 4-oxo-2-(pyrrolidin-1-yl) derivatives, which have been characterized primarily as antitubercular agents or efflux pump inhibitors, but not as RGS4 modulators [1]. This difference in primary hit identification suggests a divergent pharmacological trajectory for the benzylamino-substituted core.
| Evidence Dimension | Primary HTS Hit Status for RGS4 Modulation |
|---|---|
| Target Compound Data | Active (hit) in JHICC_RGS_Act_HTS |
| Comparator Or Baseline | TB803 (2-allylamino-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde): Reported as antitubercular, no known RGS4 activity; 4-oxo-2-(pyrrolidin-1-yl) analog: Efflux pump inhibitor |
| Quantified Difference | Not quantifiable; qualitative difference in target class engagement (RGS4 vs. M. tuberculosis enzymes / bacterial efflux pumps) |
| Conditions | Cell-based primary HTS, target: RGS4 isoform 2 [Homo sapiens]; Comparator data derived from published literature on related scaffolds. |
Why This Matters
This qualitative differentiation in target engagement enables researchers to select CAS 494828-31-8 specifically for G-protein signaling pathway studies, rather than purchasing analogs optimized for antibacterial or efflux pump applications.
- [1] PubMed. 9-Methyl-2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde - Search Results. Antitubercular drug candidates TB803 and TB820. Accessed 2026-05-08. View Source
